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Compound of Interest

Compound Name: Beta-Carotene

Cat. No.: B1666861

Introduction

Beta-carotene, a prominent member of the carotenoid family, is a vital fat-soluble vitamin A
precursor and a potent antioxidant. Carrots (Daucus carota L.) are a rich natural source of this
bioactive compound. Microwave-Assisted Extraction (MAE) has emerged as a green and
efficient technique for the rapid extraction of thermolabile compounds like (-carotene from plant
matrices. This method utilizes microwave energy to heat the solvent and sample, leading to
faster extraction times, reduced solvent consumption, and often higher yields compared to
traditional methods. These application notes provide a comprehensive overview and detailed
protocols for the efficient extraction of 3-carotene from carrots using MAE, tailored for
researchers, scientists, and professionals in drug development.

Principle of Microwave-Assisted Extraction

MAE operates on the principle of direct heating of the solvent and the moisture within the plant
cells by microwave energy. This rapid and localized heating creates a pressure gradient
between the inside and outside of the plant cells, leading to cell wall rupture and the
subsequent release of intracellular contents, including (3-carotene, into the extraction solvent.
The choice of solvent is crucial, as it must be able to absorb microwave energy and effectively
solubilize the target compound.

Experimental Protocols
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This section outlines a general protocol for the microwave-assisted extraction of 3-carotene

from carrots. It is important to note that optimal conditions may vary depending on the specific

microwave equipment, carrot variety, and desired purity of the extract.

1. Sample Preparation

Proper sample preparation is critical for efficient extraction.

Selection and Washing: Select fresh, firm carrots. Wash them thoroughly under running
water to remove any dirt and debris.

Peeling and Slicing: Peel the carrots and slice them into thin pieces.

Drying: Dry the carrot slices to a constant weight. This can be achieved through freeze-
drying or oven drying at a low temperature (e.g., 40-50°C) to minimize thermal degradation
of B-carotene.

Grinding: Grind the dried carrot slices into a fine powder using a laboratory mill or blender. A
smaller particle size increases the surface area available for solvent interaction, enhancing
extraction efficiency.

Storage: Store the carrot powder in an airtight, opaque container at a low temperature (e.qg.,
-20°C) to prevent degradation until extraction.

. Microwave-Assisted Extraction Protocol

Apparatus: A closed-vessel microwave extraction system is recommended for better control
over temperature and pressure.

Procedure:

o Weigh a precise amount of dried carrot powder (e.g., 1-2 grams) and place it into the
microwave extraction vessel.

o Add the selected extraction solvent or solvent mixture to the vessel. The solid-to-solvent
ratio is a critical parameter to optimize.[1]

o Securely seal the extraction vessel.
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o Place the vessel inside the microwave extraction system.

o Set the desired microwave power, extraction time, and temperature limits according to the
manufacturer's instructions and optimized parameters. Intermittent microwave radiation
can also be employed to prevent excessive thermal degradation.[2]

o Start the extraction program.

o After the extraction is complete, allow the vessel to cool to room temperature before
opening to avoid solvent flashing.

o Separate the extract from the solid residue by filtration or centrifugation.

o Wash the residue with a small amount of fresh solvent to ensure complete recovery of the
extract.

o Combine the filtrate and the washing.

o The resulting extract can be concentrated using a rotary evaporator if necessary and then
subjected to analysis.

3. Quantification of 3-Carotene

The concentration of 3-carotene in the extract is typically determined using High-Performance
Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.

o UV-Visible Spectrophotometry: This is a convenient method for the quantitative analysis of
total carotenoids.[3] The absorbance of the extract, appropriately diluted in a suitable solvent
(e.g., hexane), is measured at the maximum absorption wavelength (Amax) for -carotene,
which is around 450-454 nm.[4][5] The concentration can be calculated using a standard
calibration curve prepared with pure 3-carotene.

e High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and accurate
method for the identification and quantification of 3-carotene and its isomers.[4][6] A
reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture
of organic solvents like acetonitrile, methanol, and tetrahydrofuran.[4] Detection is typically
performed using a UV-Vis or photodiode array (PDA) detector at approximately 450 nm.[4]
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Data Presentation: Quantitative Summary

The following tables summarize key quantitative data from various studies on the microwave-

assisted extraction of -carotene and other carotenoids from carrots, providing a basis for

comparison and optimization.

Table 1: Optimal Conditions for Microwave-Assisted Extraction of Carotenoids from Carrots

. . Solvent to Carotenoid
Microwave Extraction . . Solvent .
. . Solid Ratio Yield/Recov Reference
Power (W) Time (min) System
(mL/g) ery
77.48%
165 9.39 8.06:1 (g/g) Flaxseed QOil [71[81I9]
Recovery
Higher than
180/ 300 Not specified 75:2/150:2 Not specified continuous [2]
MAE
192.81 £ 0.32
- Hexane:Etha mg/100g DW
Not specified 5 40:1 [1]
nol (1:3) (Total
Carotenoids)
1 (MW Power 3:2 (Solvent Acetone:Meth
) 100.18 ug/g [10]
Level) Ratio) anol

Table 2: Comparison of MAE with Other Extraction Methods for Carotenoids from Carrots
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Extraction Method

Extraction Time

Carotenoid Yield Reference

Microwave-Assisted

) 3 min 51.79+2.11 mg/gd.b. [11]
Extraction (MAE)
Soxhlet Extraction 6h 61.13 = 3.6 mg/g d.b. [11]
Conventional Solvent )

) 180 min ~87% Recovery [8]
Extraction
Ultrasound-Assisted )

30 min 199.02 pg/g [10]

Extraction (UAE)

Note: Direct comparison of yields can be challenging due to variations in experimental

conditions, carrot material, and reporting units.

Mandatory Visualizations

Experimental Workflow Diagram
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Caption: Workflow for Microwave-Assisted Extraction of 3-Carotene from Carrots.
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Factors Influencing MAE of 3-Carotene
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Caption: Key Parameters Influencing the Microwave-Assisted Extraction of 3-Carotene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Extraction of B-Carotene from Carrots]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666861#microwave-assisted-extraction-of-beta-
carotene-from-carrots]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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